(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,5-dimethoxybenzyl)propanoic acid
CAS No.:
Cat. No.: VC17368205
Molecular Formula: C27H27NO6
Molecular Weight: 461.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H27NO6 |
|---|---|
| Molecular Weight | 461.5 g/mol |
| IUPAC Name | (2S)-2-[(2,5-dimethoxyphenyl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
| Standard InChI | InChI=1S/C27H27NO6/c1-32-19-11-12-25(33-2)17(14-19)13-18(26(29)30)15-28-27(31)34-16-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h3-12,14,18,24H,13,15-16H2,1-2H3,(H,28,31)(H,29,30)/t18-/m0/s1 |
| Standard InChI Key | CORMIMUYUFGDET-SFHVURJKSA-N |
| Isomeric SMILES | COC1=CC(=C(C=C1)OC)C[C@@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
| Canonical SMILES | COC1=CC(=C(C=C1)OC)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Introduction
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,5-dimethoxybenzyl)propanoic acid is a chiral compound primarily used in peptide synthesis as a protected amino acid derivative. The fluorenylmethyloxycarbonyl (Fmoc) group serves as a protecting group for the amino functionality, enabling selective reactions during peptide assembly. This compound is particularly relevant in the context of solid-phase peptide synthesis (SPPS).
Synthesis and Applications
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Synthesis:
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The compound is synthesized via standard organic chemistry protocols involving:
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Protection of the amino group with the Fmoc group.
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Incorporation of the 2,5-dimethoxybenzyl side chain on the α-carbon.
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Typical reagents include fluorenylmethyloxycarbonyl chloride for Fmoc protection and benzaldehyde derivatives for side-chain modification.
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Applications:
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Widely used in SPPS to introduce non-standard amino acids into peptides.
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The dimethoxybenzyl group imparts unique steric and electronic properties to peptides, enhancing their bioactivity or stability.
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Structural Analysis
The compound's structure features:
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A chiral center at the α-carbon.
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A bulky Fmoc group that provides steric hindrance, facilitating selective deprotection during peptide synthesis.
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A dimethoxybenzyl moiety that contributes to hydrophobic interactions in peptide folding or receptor binding.
Physical and Spectroscopic Data
| Parameter | Value/Observation |
|---|---|
| Melting Point | Not reported |
| Solubility | Soluble in organic solvents like dimethylformamide (DMF), dichloromethane (DCM). |
| Spectroscopic Features | Characterized by: |
| - FTIR: Peaks for carbonyl (C=O) and aromatic groups. | |
| - NMR: Distinct chemical shifts for Fmoc protons and dimethoxybenzyl protons. |
Biological Relevance
Although primarily a synthetic intermediate, derivatives of this compound have been investigated for:
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Enhancing peptide therapeutic properties.
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Modulating binding affinities in drug discovery.
Limitations and Challenges
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The bulky Fmoc group may sometimes hinder coupling reactions during SPPS.
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Careful handling is required to avoid premature deprotection of the Fmoc group.
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